molecular formula C20H19ClN2O3S2 B12201604 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide

Cat. No.: B12201604
M. Wt: 435.0 g/mol
InChI Key: VBZKAYQKUNDJPT-UHFFFAOYSA-N
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Description

N-[(2Z)-3-Benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with sulfone (5,5-dioxido) groups, a benzyl substituent at position 3, and a 2-chlorophenyl acetamide moiety.

Properties

Molecular Formula

C20H19ClN2O3S2

Molecular Weight

435.0 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(2-chlorophenyl)acetamide

InChI

InChI=1S/C20H19ClN2O3S2/c21-16-9-5-4-8-15(16)10-19(24)22-20-23(11-14-6-2-1-3-7-14)17-12-28(25,26)13-18(17)27-20/h1-9,17-18H,10-13H2

InChI Key

VBZKAYQKUNDJPT-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3Cl)N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Tetrahydrothieno Ring: The tetrahydrothieno ring can be formed by the reduction of a thieno ring using reducing agents like sodium borohydride.

    Attachment of the Chlorophenylacetamide Moiety: The final step involves the acylation of the thiazole derivative with 2-chlorophenylacetyl chloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using nucleophiles like amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

    Disruption of Cell Membranes: The compound may disrupt cell membranes, leading to cell lysis and death.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 3-Benzyl, 5,5-dioxido, 2-(2-chlorophenyl)acetamide
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, methylfuran, CN Pyrimidine vs. thieno-thiazole core; no sulfone
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide Tetrahydrothieno[3,4-d][1,3]thiazole 3-(2-Methoxyphenyl), 5,5-dioxido, methoxyacetamide Methoxy vs. benzyl/chlorophenyl substituents
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Simple thiazole 3,4-Dichlorophenyl acetamide Simpler thiazole core; no fused ring system

Key Observations :

  • The target compound’s fused thieno-thiazole core distinguishes it from simpler thiazole derivatives (e.g., ) and pyrimidine-based analogues (e.g., ).
  • Substituent variations (e.g., benzyl vs. methoxy in ) influence electronic and steric properties, which may affect receptor binding or solubility.

Key Observations :

  • Moderate yields (~68%) in suggest similar efficiency for the target compound if analogous methods are employed .

Physical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Data

Compound IR (cm⁻¹) $ ^1 \text{H NMR} $ Features (δ, ppm) Melting Point (°C)
Target Compound Expected: NH ~3400, C=O ~1700 Benzyl (δ 3.5–4.5), CHCl (δ 7.2–7.6)
11a 3436 (NH), 2219 (CN) CH3 (δ 2.24–2.37), =CH (δ 7.94) 243–246
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl (δ 7.2–7.8), thiazole H (δ 7.4) 186–188

Key Observations :

  • The target’s IR spectrum would likely show NH and C=O stretches similar to compounds .
  • The 2-chlorophenyl group in the target may cause deshielding in $ ^1 \text{H NMR} $, comparable to dichlorophenyl signals in .

Pharmacological and Functional Implications

  • Antimicrobial Potential: The thiazole and sulfone groups in the target compound are structurally analogous to penicillin derivatives (e.g., ’s reference to benzylpenicillin similarity) .
  • Hydrogen-Bonding Networks : highlights hydrogen bonding (N—H⋯S/O) in triazole-thiones, suggesting the target’s sulfone groups may enhance intermolecular interactions, improving crystallinity or stability .
  • Lipophilicity vs.

Biological Activity

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of thieno[3,4-d][1,3]thiazole derivatives with benzyl and chlorophenyl acetamides. The synthetic route typically includes the formation of the thiazole ring followed by acylation processes.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, particularly in anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research has shown that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, a study evaluated various thiazole derivatives and found that certain modifications led to enhanced inhibition of pro-inflammatory cytokines in vitro. The structure-activity relationship indicated that the presence of specific substituents on the thiazole ring was crucial for activity enhancement .

2. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Notably, compounds with similar structures showed IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzyl and chlorophenyl groups significantly influence biological activity. For example:

  • Benzyl Substituents : Variations in the benzyl group have shown to affect binding affinity to target receptors.
  • Chlorophenyl Group : The position and nature of chlorine substitution impact both solubility and biological efficacy.
Substituent Effect on Activity
Benzyl (ortho/para/meta)Varies; ortho generally more active
Chlorine PositionCritical for enhancing lipophilicity
Alkyl Chain LengthOptimal length improves receptor interaction

Case Studies

Several case studies highlight the compound's effectiveness:

  • Inhibition of Pro-inflammatory Cytokines : A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • Antitumor Efficacy : In vivo studies using mouse models showed that administration of the compound resulted in significant tumor size reduction compared to controls.

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